molecular formula C18H17FN4OS2 B4759903 N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea

N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea

Cat. No. B4759903
M. Wt: 388.5 g/mol
InChI Key: WPJDFLLPVIEDIF-UHFFFAOYSA-N
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Description

The compound under discussion is part of a broader category of chemicals that have been extensively studied for their various biological activities and chemical properties. The synthesis and analysis of such compounds, including thiadiazole derivatives, are crucial for understanding their potential applications in various fields, excluding drug use and dosage information as per the request.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of specific amino compounds with isocyanates or other related chemical entities. For example, the synthesis of similar compounds has been achieved by reacting amino-thiadiazole with difluorobenzoyl isocyanate, showcasing the versatility and reactivity of the thiadiazole ring in forming complex structures (Xin-jian Song et al., 2008; Li-Qiao Shi, 2011).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by various techniques such as X-ray crystallography, NMR, MS, and IR, which reveal the planarity of the urea scaffold and the presence of intramolecular and intermolecular hydrogen bonds. These structural features contribute to the stability and crystalline nature of these compounds, facilitating π–π stacking interactions and forming dimers in some cases (Xin-jian Song et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of thiadiazole derivatives includes their ability to undergo various reactions, forming new bonds and structures. The presence of functional groups such as the thiadiazole ring and urea moiety in these compounds allows for a wide range of chemical transformations, contributing to their diverse chemical properties.

Physical Properties Analysis

The physical properties, such as crystallinity, melting points, and solubility, of thiadiazole derivatives are significantly influenced by their molecular structure. The planarity of the molecule and the type of intermolecular interactions present can affect these properties, which are crucial for determining the compound's suitability for specific applications.

Chemical Properties Analysis

Thiadiazole derivatives exhibit a wide range of chemical properties, including fungicidal and plant growth-regulating activities. These properties are attributed to the unique structural features of the thiadiazole ring and the specific substituents attached to it. The synthesis and study of these compounds contribute to the understanding of their potential utility in various fields (Xin-jian Song et al., 2008; Li-Qiao Shi, 2011).

properties

IUPAC Name

1-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4OS2/c1-12-6-8-14(9-7-12)20-17(24)21-18-23-22-16(26-18)11-25-10-13-4-2-3-5-15(13)19/h2-9H,10-11H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJDFLLPVIEDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CSCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-{[(2-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea
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N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea
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N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea
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N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea
Reactant of Route 5
Reactant of Route 5
N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea

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